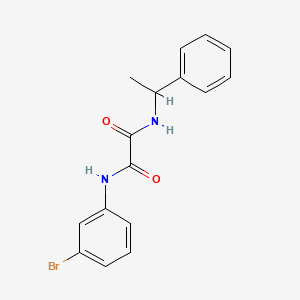
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide, also known as Br-PET, is a synthetic compound that belongs to the family of phenylacetamides. It has been widely studied for its potential application in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have anticonvulsant properties and can reduce the frequency and severity of seizures. In addition, N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its high potency and selectivity for GABA receptors. This makes it an ideal candidate for studying the GABAergic system and its role in various diseases. However, one of the limitations of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of neuropathic pain. It has been found to exhibit analgesic properties in animal models and may be a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been found to improve cognitive function and memory in animal models and may have potential as a therapeutic agent for this disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide and its potential use in other diseases.
Métodos De Síntesis
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-bromobenzoyl chloride with 1-phenylethylamine to form N-(3-bromophenyl)-1-phenylethan-1-amine. This intermediate product is then reacted with ethylenediamine to produce N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N'-(1-phenylethyl)ethanediamide has been studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11(12-6-3-2-4-7-12)18-15(20)16(21)19-14-9-5-8-13(17)10-14/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZDEXUEOYZIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-(1-phenylethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927221.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)
![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)